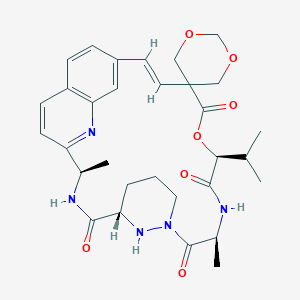
Cyclophilin inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclophilin inhibitor 1 is a potent and orally bioavailable inhibitor of cyclophilin A, a protein that exhibits peptidyl-prolyl cis-trans isomerase activity. Cyclophilin A is involved in various biological processes, including protein folding, immune response regulation, and inflammation. This compound has shown significant potential in treating diseases such as hepatitis C virus (HCV) infection and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Cyclophilin inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.
Scientific Research Applications
Cyclophilin inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and isomerization processes.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating HCV infection, inflammatory diseases, and certain cancers
Industry: Potential applications in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Cyclophilin inhibitor 1 exerts its effects by binding to cyclophilin A, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition disrupts the interaction between cyclophilin A and its target proteins, leading to altered protein folding and function. In the context of HCV infection, this compound prevents the formation of double membrane vesicles essential for viral replication .
Comparison with Similar Compounds
Cyclophilin inhibitor 1 is unique compared to other cyclophilin inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Cyclosporin A: A well-known immunosuppressant with cyclophilin A inhibitory activity.
Quinoxaline Derivatives: Novel inhibitors with potential anti-inflammatory and anticancer properties.
Peptide Analogues: Designed to mimic the structure and function of natural cyclophilin inhibitors
This compound stands out due to its specific targeting of cyclophilin A and its potential therapeutic applications in treating HCV and other diseases.
Properties
Molecular Formula |
C31H39N5O7 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone |
InChI |
InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1 |
InChI Key |
IVDFPOWAIHEKAG-GOZMEEBJSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2 |
Canonical SMILES |
CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)
![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)
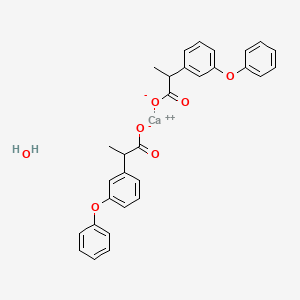
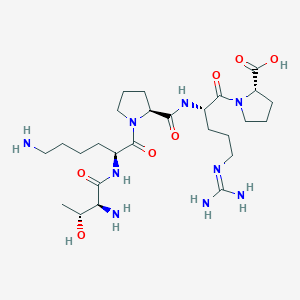
![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)
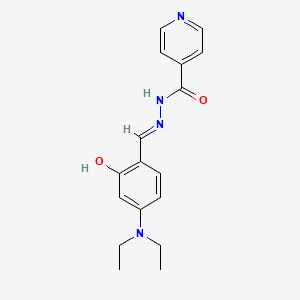


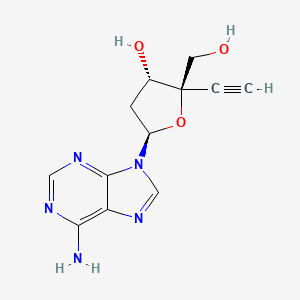
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
